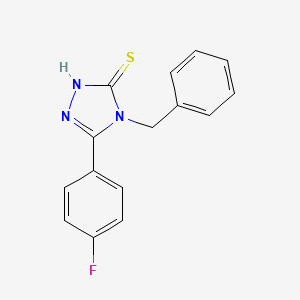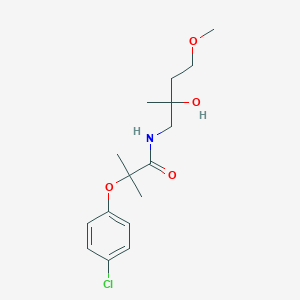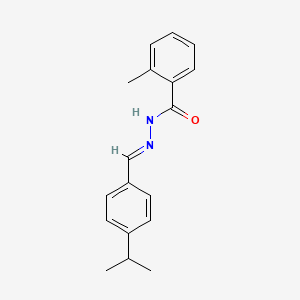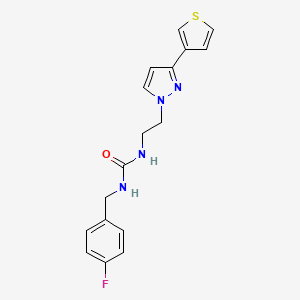
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone does not appear to have a significant presence in the literature or databases I searched .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I searched .Aplicaciones Científicas De Investigación
Oncology Research
Anticancer Activity: The structural motifs present in the compound, such as the indazole and furan rings, are often associated with biological activity. This compound could be investigated for its potential to inhibit kinase enzymes, which are common targets in cancer therapy .
Neuropharmacology
Neuroprotective Agent: Compounds with pyrrolidine and oxadiazole structures have been studied for their neuroprotective properties. This compound might be explored for its efficacy in protecting neuronal cells against neurodegenerative diseases .
Material Science
Organic Semiconductor: The furan and indazole components could impart semiconducting properties, making this compound a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Molecular Imaging
Fluorescent Probing: Due to the presence of conjugated systems in its structure, this compound could be modified to act as a fluorescent probe for imaging in biological systems, aiding in the study of cellular processes .
Antimicrobial Research
Antibacterial and Antifungal Agent: The oxadiazole ring is known for its antimicrobial properties. This compound could be synthesized and screened for activity against various bacterial and fungal strains .
Agricultural Chemistry
Pesticide Development: Similar structures have been utilized in the development of pesticides. This compound’s potential activity against pests could be assessed to develop new agricultural chemicals .
Chemical Biology
Protein Interaction Studies: With its diverse functional groups, this compound could be used as a molecular tool to study protein interactions, potentially leading to the discovery of new biological pathways .
Environmental Science
Pollutant Removal: The compound’s potential to form stable complexes with metals could be harnessed in designing agents for the removal of heavy metals or organic pollutants from the environment .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(15-12-4-1-2-5-13(12)20-21-15)23-8-7-11(10-23)16-19-17(26-22-16)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSDUAYERLNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

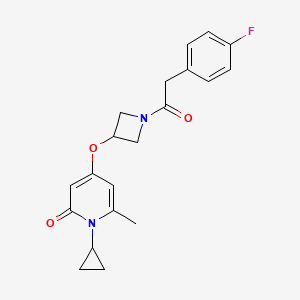
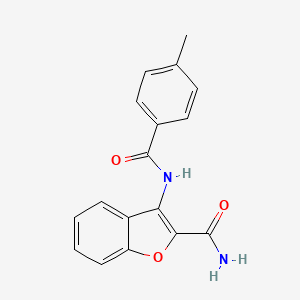
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
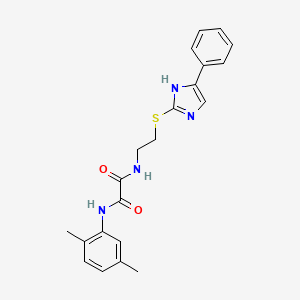
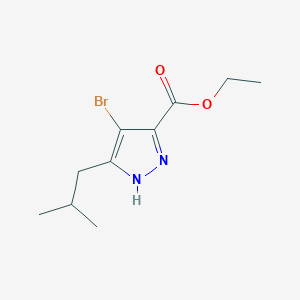
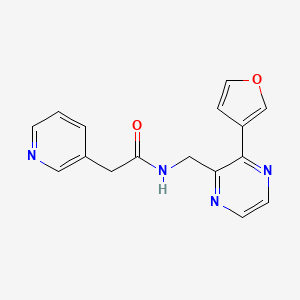
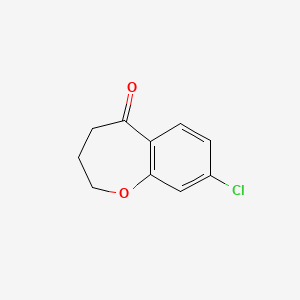
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

